molecular formula C26H51ClN4O13 B8127157 N-(Azido-peg3)-n-bis(peg3-acid) hydrochloride salt

N-(Azido-peg3)-n-bis(peg3-acid) hydrochloride salt

Cat. No.: B8127157
M. Wt: 663.2 g/mol
InChI Key: YEXUWGGJRMDMEI-UHFFFAOYSA-N
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Description

N-(Azido-peg3)-n-bis(peg3-acid) hydrochloride salt is a complex organic compound characterized by its multiple ethoxy and azido groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Azido-peg3)-n-bis(peg3-acid) hydrochloride salt typically involves multiple steps. One common method includes the reaction of azidoethanol with ethylene oxide under basic conditions to form intermediate compounds. These intermediates are then further reacted with carboxylic acid derivatives to introduce the carboxyethoxy groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(Azido-peg3)-n-bis(peg3-acid) hydrochloride salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(Azido-peg3)-n-bis(peg3-acid) hydrochloride salt has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(Azido-peg3)-n-bis(peg3-acid) hydrochloride salt involves its functional groups. The azido group can participate in click chemistry reactions, forming stable triazole linkages. The carboxylic acid group can form esters or amides, facilitating the conjugation of the compound to other molecules .

Comparison with Similar Compounds

Similar Compounds

    2-[2-[2-[2-[2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid: Similar structure but lacks the carboxyethoxy groups.

    2-[2-[2-[2-[2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid;hydrochloride: Similar structure but lacks the amino group

Uniqueness

N-(Azido-peg3)-n-bis(peg3-acid) hydrochloride salt is unique due to its combination of azido, carboxyethoxy, and amino groups, which provide versatility in chemical reactions and applications .

Properties

IUPAC Name

3-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]propanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H50N4O13.ClH/c27-29-28-3-9-37-15-21-43-24-18-40-12-6-30(4-10-38-16-22-41-19-13-35-7-1-25(31)32)5-11-39-17-23-42-20-14-36-8-2-26(33)34;/h1-24H2,(H,31,32)(H,33,34);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEXUWGGJRMDMEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCN(CCOCCOCCOCCC(=O)O)CCOCCOCCOCCN=[N+]=[N-])C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H51ClN4O13
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

663.2 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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